molecular formula C23H22N6OS B2753867 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 941905-89-1

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No. B2753867
CAS RN: 941905-89-1
M. Wt: 430.53
InChI Key: OHXZBZSPZLIMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a useful research compound. Its molecular formula is C23H22N6OS and its molecular weight is 430.53. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Properties

  • Quinoline derivatives are crucial in synthesizing functionalized azepino[1,2‐b]isoquinolines, which are key structural features of certain alkaloids such as quinocarcin. This demonstrates the compound's relevance in the synthesis of complex natural products and bioactive molecules (O. Koepler et al., 2004).

  • Research into 3-heteroarylthioquinoline derivatives has shown significant in vitro antituberculosis activity, indicating the potential use of related compounds in developing new antituberculosis agents (Selvam Chitra et al., 2011).

  • The exploration of quinolinyl chalcone derivatives for their antimicrobial activities highlights the chemical's application in searching for novel antimicrobial agents, underscoring its significance in pharmaceutical research (M. Hassan & O. Farouk, 2017).

Biological and Pharmaceutical Research

  • The study of pyrazoles and triazoles bearing a quinazoline moiety for their analgesic activity presents an example of how structural derivatives of quinoline and triazolopyrimidine can be essential in developing new analgesic drugs (H. Saad et al., 2011).

  • Derivatives of quinazolines have been synthesized for their potential as antimicrobial agents, further illustrating the application of such compounds in creating new therapeutic agents (Mona Boukthir et al., 2011).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6OS/c1-16-8-10-17(11-9-16)13-29-22-21(26-27-29)23(25-15-24-22)31-14-20(30)28-12-4-6-18-5-2-3-7-19(18)28/h2-3,5,7-11,15H,4,6,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXZBZSPZLIMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)N4CCCC5=CC=CC=C54)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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